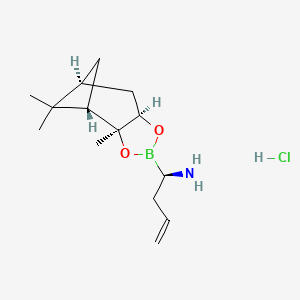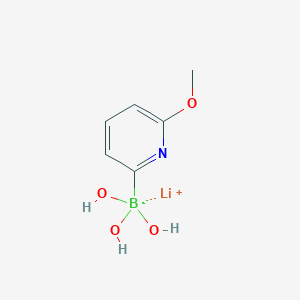
3-(3-AMINOPHENYLSULFONAMIDO)-2-HYDROXY-5-SULFOBENZOIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-AMINOPHENYLSULFONAMIDO)-2-HYDROXY-5-SULFOBENZOIC ACID is a complex organic compound that features both sulfonyl and hydroxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-AMINOPHENYLSULFONAMIDO)-2-HYDROXY-5-SULFOBENZOIC ACID typically involves multiple steps, starting with the sulfonation of 3-aminobenzene. The process includes:
Sulfonation: 3-aminobenzene is treated with sulfuric acid to introduce the sulfonyl group.
Amination: The sulfonated product is then reacted with ammonia or an amine to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-AMINOPHENYLSULFONAMIDO)-2-HYDROXY-5-SULFOBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3-AMINOPHENYLSULFONAMIDO)-2-HYDROXY-5-SULFOBENZOIC ACID has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-AMINOPHENYLSULFONAMIDO)-2-HYDROXY-5-SULFOBENZOIC ACID involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing these interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Metanilic acid: 3-Aminobenzene-1-sulfonic acid, an isomer with similar sulfonyl and amino groups but lacking the hydroxyl group.
Sulfanilic acid: 4-Aminobenzenesulfonic acid, another isomer with the amino and sulfonyl groups in different positions.
Uniqueness
3-(3-AMINOPHENYLSULFONAMIDO)-2-HYDROXY-5-SULFOBENZOIC ACID is unique due to the presence of both hydroxyl and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity compared to its isomers .
Propriétés
Numéro CAS |
6201-85-0 |
|---|---|
Formule moléculaire |
C13H12N2O8S2 |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
3-[(3-aminophenyl)sulfonylamino]-2-hydroxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C13H12N2O8S2/c14-7-2-1-3-8(4-7)24(19,20)15-11-6-9(25(21,22)23)5-10(12(11)16)13(17)18/h1-6,15-16H,14H2,(H,17,18)(H,21,22,23) |
Clé InChI |
LEBFJJSIINAEON-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2O)C(=O)O)S(=O)(=O)O)N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2O)C(=O)O)S(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















